

Mal-amido-PEG16-acid chemical formula and molecular weight

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Compound of Interest

Compound Name: Mal-amido-PEG16-acid

Cat. No.: B12421261

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An In-depth Technical Guide to Mal-amido-PEG16-acid

This technical guide provides a comprehensive overview of **Mal-amido-PEG16-acid**, a heterobifunctional crosslinker instrumental in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed chemical data, experimental protocols, and a visual representation of its application workflow.

Core Chemical Properties and Specifications

Mal-amido-PEG16-acid is a versatile molecule featuring a maleimide group at one end and a terminal carboxylic acid at the other, connected by a 16-unit polyethylene glycol (PEG) spacer. [1] This structure allows for the covalent linkage of two different molecules. The maleimide group reacts with high specificity towards sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins, to form a stable thioether bond. [2][3] The carboxylic acid can be activated to react with primary amine groups, such as those on lysine residues, to form a stable amide bond. [2] The hydrophilic PEG linker enhances the aqueous solubility of the resulting conjugate, improves pharmacokinetic properties, and provides a flexible spacer between the conjugated molecules. [1][4]

Data Presentation

Property	Value
Chemical Formula	C ₄₂ H ₇₆ N ₂ O ₂₁
Molecular Weight	945.05 g/mol
Synonyms	Maleimide-NH-PEG16-CH ₂ CH ₂ COOH
Primary Uses	PROTAC Linker, Bioconjugation Reagent

Experimental Protocols

The dual functionality of **Mal-amido-PEG16-acid** allows for two primary conjugation strategies. Below are detailed methodologies for its use in bioconjugation.

Protocol 1: Maleimide-Thiol Conjugation

This protocol details the site-specific labeling of a protein or peptide with available cysteine residues.

Materials and Reagents:

- **Mal-amido-PEG16-acid**
- Thiol-containing protein/peptide
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Amine- and thiol-free buffers such as HEPES are also suitable.
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if cysteine residues are in disulfide bonds.
- Quenching Reagent: L-cysteine or 2-mercaptoethanol.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
- Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment.

Procedure:

- **Protein Preparation:** Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL. If disulfide bonds need to be reduced, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[\[5\]](#)[\[6\]](#)
- **Linker Preparation:** Immediately before use, dissolve **Mal-amido-PEG16-acid** in anhydrous DMSO or DMF to create a stock solution of 10-20 mM.[\[2\]](#)[\[5\]](#)
- **Conjugation Reaction:** Add a 10- to 20-fold molar excess of the dissolved **Mal-amido-PEG16-acid** to the protein solution.[\[5\]](#)[\[7\]](#) The optimal ratio should be determined empirically for each specific application.
- **Incubation:** Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight.[\[5\]](#)[\[7\]](#) The reaction should be protected from light.[\[2\]](#)[\[5\]](#)
- **Quenching (Optional):** To cap any unreacted maleimide groups, add a quenching reagent like L-cysteine in a 5- to 10-fold molar excess relative to the starting amount of the maleimide linker. Incubate for 15-30 minutes.[\[2\]](#)[\[6\]](#)
- **Purification:** Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[\[2\]](#)[\[7\]](#)
- **Characterization:** Analyze the final conjugate using methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.[\[2\]](#) A shift to a higher molecular weight on an SDS-PAGE gel is indicative of successful conjugation.

Protocol 2: Carboxylic Acid Activation and Amine Coupling

This protocol describes the activation of the terminal carboxylic acid for conjugation to a molecule containing a primary amine.

Materials and Reagents:

- Molecule conjugated with **Mal-amido-PEG16-acid** (from Protocol 1) or the linker itself.
- Amine-containing molecule.

- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[8]
- Coupling Buffer: PBS, pH 7.2-8.5.[9]
- Activating Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).[8]
- Quenching Buffer: Tris or glycine solution (e.g., 1 M, pH 8.0).
- Anhydrous DMF or DMSO.
- Purification System (e.g., SEC, Dialysis).

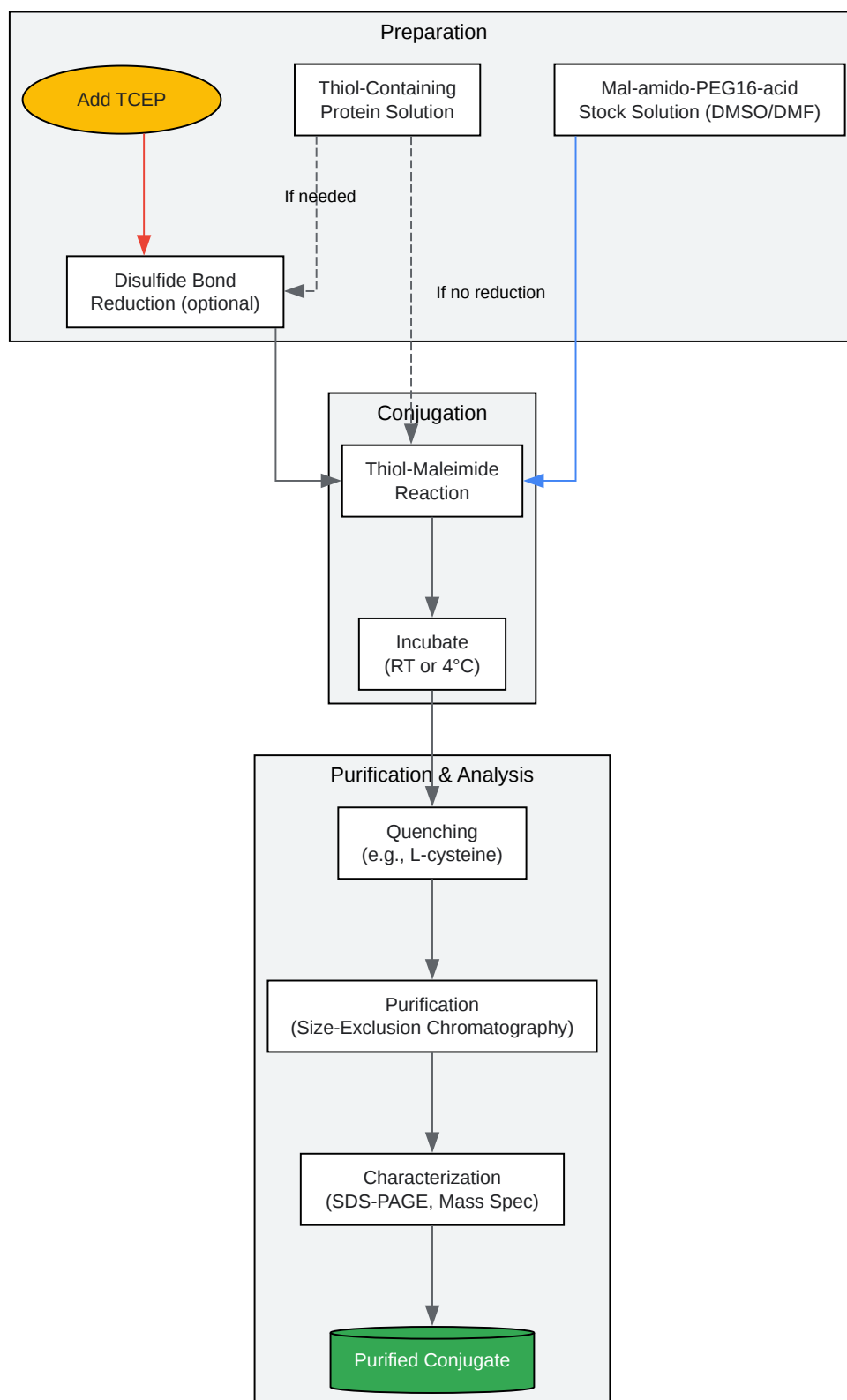
Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the **Mal-amido-PEG16-acid** conjugate in the Activation Buffer.
 - Add a 1.5 to 2-fold molar excess of EDC, followed immediately by a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS.[8]
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the reactive NHS-ester.[8]
- Preparation of Amine-Containing Molecule: Dissolve the molecule to be conjugated (e.g., a different protein, a drug payload) in the Coupling Buffer.
- Conjugation Reaction: Immediately add the activated NHS-ester solution to the amine-containing molecule solution. The optimal molar ratio of linker to the amine-molecule should be determined empirically.
- Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]
- Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[2]

- Purification: Purify the final conjugate using an appropriate method like SEC or dialysis to remove unreacted molecules and byproducts.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the conjugation of **Mal-amido-PEG16-acid** to a thiol-containing protein, such as an antibody, for subsequent use.



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Caption: Experimental Workflow for Protein Conjugation using **Mal-amido-PEG16-acid**.

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